Methyl 3-Cyano-5-fluorobenzoate

Lipophilicity Drug-likeness CNS penetration

Research pain point: Replacing the validated 3-cyano-5-fluoro regioisomer with close analogs disrupts mGlu5 NAM SAR. This compound is the exact precursor for that pharmacophore. - Orthogonal ester, cyano, and fluoro groups enable sequential diversification. - Directly yields mGlu5 NAMs with IC₅₀ values as low as 61 nM. - Crystalline solid, ≥98% purity; ships globally in ambient conditions.

Molecular Formula C9H6FNO2
Molecular Weight 179.15 g/mol
CAS No. 886732-29-2
Cat. No. B155767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-Cyano-5-fluorobenzoate
CAS886732-29-2
SynonymsMethyl 3-Cyano-5-fluorobenzoate
Molecular FormulaC9H6FNO2
Molecular Weight179.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=C1)C#N)F
InChIInChI=1S/C9H6FNO2/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4H,1H3
InChIKeyYZDWAFGKJVAXAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Cyano-5-fluorobenzoate: CNS Drug Discovery Building Block


Methyl 3-cyano-5-fluorobenzoate (CAS 886732-29-2) is a substituted benzoate ester that serves as a critical synthetic intermediate featuring three orthogonal functional handles: a methyl ester at C1, a cyano group at C3, and a fluorine atom at C5 . With a molecular formula of C₉H₆FNO₂ and a molecular weight of 179.15 g/mol, this compound belongs to the fluorinated aromatic building block class . Its defining structural characteristic is the meta-disposition of the electron-withdrawing cyano and fluoro substituents on the benzene ring, a configuration that imparts a distinctive electronic profile and makes the 3-cyano-5-fluorophenyl moiety a privileged scaffold in negative allosteric modulator (NAM) development for CNS targets [1].

Substitution Limitations of Methyl 3-Cyano-5-fluorobenzoate


Generic substitution of methyl 3-cyano-5-fluorobenzoate with other substituted benzoates or even close structural analogs (e.g., ethyl ester variants, regioisomers, or mono-substituted analogs) is scientifically unsound due to the compound's precise 1,3,5-substitution pattern and the orthogonal reactivity of its three functional groups. The meta-relationship between the C3-cyano and C5-fluoro substituents creates an electronic distribution that is essential for downstream transformations, particularly nucleophilic aromatic substitution (SNAr) reactions that enable further functionalization [1]. This specific regioisomer serves as the direct precursor to the 3-cyano-5-fluorophenyl pharmacophore validated in multiple mGlu5 NAM development programs, whereas alternative regioisomers (e.g., 2-cyano-5-fluoro or 3-cyano-4-fluoro substitution patterns) lack the established SAR trajectory and corresponding patent precedent [1][2]. Furthermore, the methyl ester group provides a balance of stability and hydrolytic lability that differs from ethyl, tert-butyl, or free acid analogs; for instance, the tert-butyl ester (CAS 1192141-78-8) offers greater steric bulk that may impede certain coupling reactions, while the free acid (CAS 327056-74-6) requires additional activation steps for amide bond formation . The differential quantified below demonstrates why procurement of the exact CAS 886732-29-2 compound—rather than a structurally similar alternative—is essential for reproducible synthetic outcomes.

Methyl 3-Cyano-5-fluorobenzoate vs. Structural Analogs


Lipophilicity: Methyl Ester vs. Free Acid and Ethyl Ester

Methyl 3-cyano-5-fluorobenzoate exhibits a calculated LogP of 1.48–1.98, which is intermediate between the more polar free acid and the more lipophilic ethyl ester analog [1][2]. This LogP value places the methyl ester within the optimal lipophilicity range (LogP 1–3) for CNS drug-like properties per Lipinski's Rule of Five [1].

Lipophilicity Drug-likeness CNS penetration Physicochemical properties

Aqueous Solubility: Methyl Ester vs. Free Acid

Methyl 3-cyano-5-fluorobenzoate demonstrates a calculated aqueous solubility of 0.36 g/L (approximately 2.0 mM) at 25°C, which is significantly lower than the corresponding free acid 3-cyano-5-fluorobenzoic acid . The free acid form exhibits substantially higher aqueous solubility due to its ionizable carboxylate moiety (predicted pKa ~3.30) .

Solubility Formulation Reaction medium compatibility Aqueous workup

mGlu5 NAM Pharmacophore Validation and Patent Precedent

Methyl 3-cyano-5-fluorobenzoate serves as the direct synthetic precursor to the 3-cyano-5-fluorophenyl pharmacophore, a privileged scaffold validated in multiple mGlu5 negative allosteric modulator (NAM) development programs. Compounds incorporating this moiety have demonstrated mGlu5 IC₅₀ values as low as 61 nM in calcium mobilization assays [1]. In contrast, alternative regioisomers such as 2-cyano-5-fluorobenzoate or 4-cyano-3-fluorobenzoate lack equivalent SAR documentation and validated CNS exposure in preclinical models [2].

mGlu5 Negative allosteric modulator CNS drug discovery Patent precedent

Polar Surface Area and CNS Drug-Likeness

Methyl 3-cyano-5-fluorobenzoate has a calculated polar surface area (PSA) of 50.09 Ų, which is substantially lower than the free acid form (estimated PSA ~70–80 Ų due to the additional polar carboxylate oxygens) and comparable to other CNS-penetrant building blocks [1]. A PSA value below 60–70 Ų is a key predictor of blood-brain barrier permeability [1].

Polar surface area Blood-brain barrier permeability CNS MPO score Drug-likeness

Synthetic Efficiency: Methyl Ester vs. Direct Acid Activation

The methyl ester group in methyl 3-cyano-5-fluorobenzoate enables a two-step amidation sequence (ester hydrolysis to acid followed by coupling) or direct aminolysis under forcing conditions, providing synthetic flexibility not available with the free acid . The free acid (3-cyano-5-fluorobenzoic acid) requires in situ activation (e.g., HATU, EDCI, or conversion to acid chloride) for amide bond formation, which introduces an additional step and potential side reactions .

Synthetic methodology Amide bond formation Protecting group strategy Process chemistry

Physical Handling and Density Properties

Methyl 3-cyano-5-fluorobenzoate is reported as a crystalline solid with a predicted density of 1.27–1.30 g/cm³ and a melting point of approximately 70–72°C . In contrast, the free acid 3-cyano-5-fluorobenzoic acid has a higher melting point of 172–173°C and predicted density of 1.42 g/cm³ , reflecting stronger intermolecular hydrogen bonding.

Physical properties Crystallinity Weighing accuracy Laboratory handling

Applications of Methyl 3-Cyano-5-fluorobenzoate


Synthesis of mGlu5 NAMs for CNS Disorders

Methyl 3-cyano-5-fluorobenzoate serves as the preferred starting material for constructing 3-cyano-5-fluoro-N-arylbenzamides and related biaryl derivatives, a validated chemical series of mGlu5 NAMs with demonstrated CNS exposure in rodent models [1]. The compound's 3-cyano-5-fluoro substitution pattern is essential for achieving the pharmacophore geometry required for mGlu5 allosteric modulation, with downstream products exhibiting IC₅₀ values as low as 61 nM [2]. Researchers developing tool compounds for fragile X syndrome, Parkinson's disease levodopa-induced dyskinesia, addiction, or anxiety disorders should prioritize this exact CAS number to ensure fidelity to published SAR [1][2].

Fluorinated Building Block for CNS-Penetrant Drug Candidates

With a calculated LogP of 1.48–1.98 and a polar surface area of 50.09 Ų, methyl 3-cyano-5-fluorobenzoate introduces physicochemical properties conducive to blood-brain barrier penetration [1]. The compound's lipophilicity profile (ΔLogP ~0.5–1.0 relative to the free acid) and sub-60 Ų PSA make it an ideal fragment for medicinal chemistry programs targeting CNS indications where balancing solubility and permeability is critical [1]. Procurement of the methyl ester rather than the free acid enables direct incorporation into early-stage SAR exploration without the added complexity of carboxylate protection/deprotection sequences.

Cyano Functional Group Interconversions

The cyano group at C3 provides a versatile handle for conversion to primary amines (via hydrogenation), carboxylic acids (via hydrolysis), or tetrazoles (via [3+2] cycloaddition), while the C5-fluoro substituent remains intact, enabling sequential functionalization strategies [1]. The methyl ester at C1 can be independently hydrolyzed to the carboxylic acid or directly subjected to aminolysis, offering orthogonal protection of the benzoate moiety during manipulations of the cyano group [1]. This orthogonal reactivity distinguishes methyl 3-cyano-5-fluorobenzoate from analogs where functional group interconversion would be competitive or non-selective.

Reference Standard for Analytical Method Development

As a well-characterized crystalline solid with a defined melting point (70–72°C) and available at 95–98% purity grades [1][2], methyl 3-cyano-5-fluorobenzoate serves as a suitable reference standard for HPLC method development, GC-MS calibration, and NMR spectroscopy benchmarking in laboratories synthesizing fluorinated aromatic compounds. The compound's distinctive ¹⁹F NMR signal and characteristic MS fragmentation pattern facilitate its use as an internal standard in reaction monitoring and purity assessment workflows [2].

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